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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromothiophene-2-carboxaldehyde, with the IUPAC name 3-bromothiophene-2-
carbaldehyde, is a pivotal heterocyclic building block in the fields of organic synthesis and
medicinal chemistry.[1] Its unique structure, featuring a thiophene ring substituted with a
bromine atom and an aldehyde group, offers multiple avenues for chemical modification. This
versatility makes it a valuable precursor for the synthesis of a wide range of complex
molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and materials for
electronic applications.[2] This technical guide provides an in-depth overview of the
physicochemical properties, synthesis, spectroscopic data, and key applications of 3-
bromothiophene-2-carboxaldehyde, with a particular focus on its role in drug discovery and
development.

Physicochemical and Spectroscopic Data

The fundamental properties of 3-bromothiophene-2-carboxaldehyde are summarized in the
tables below, providing essential data for its handling, characterization, and use in experimental
settings.

Physicochemical Properties
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Property Value Reference

3-bromothiophene-2-
IUPAC Name [1][3]
carbaldehyde

3-Bromo-2-formylthiophene, 3-

Synonyms bromo-2- [3]
thiophenecarbaldehyde

CAS Number 930-96-1 [3]

Molecular Formula CsHsBrOS [3]

Molecular Weight 191.05 g/mol [3]

Appearance Liquid or Solid

Density 1.755 g/mL at 25 °C

Refractive Index n20/D 1.635

Spectroscopic Data Summary

While complete spectra are best sourced from dedicated databases, the following table
summarizes the expected and reported key spectroscopic features for the characterization of 3-
bromothiophene-2-carboxaldehyde.
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Spectroscopic Technique Key Features

Signals corresponding to the aldehyde proton
and two protons on the thiophene ring are
expected. The aldehyde proton typically

1H NMR appears as a singlet in the downfield region.
The thiophene protons will appear as doublets,
with coupling constants characteristic of their

positions on the ring.

Resonances for the five carbon atoms are

expected, including the carbonyl carbon of the
13C NMR aldehyde group (typically in the 180-200 ppm

range) and the four carbons of the thiophene

ring.

A strong absorption band characteristic of the

C=0 stretching vibration of the aldehyde group
Infrared (IR) Spectroscopy is expected around 1660-1700 cm~1. C-H

stretching and bending vibrations of the

thiophene ring will also be present.

The mass spectrum will show a molecular ion
peak corresponding to the molecular weight of
the compound. The isotopic pattern of bromine
Mass Spectrometry (MS) } ) ]
(approximately 1:1 ratio of 7°Br and 8!Br) will be
evident in the molecular ion and bromine-

containing fragment peaks.

Synthesis and Reactivity

3-Bromothiophene-2-carboxaldehyde serves as a versatile starting material for a variety of
chemical transformations, primarily leveraging the reactivity of the bromine atom and the
aldehyde functional group.

Synthesis of 3-Bromothiophene-2-carboxaldehyde

A common method for the synthesis of 3-bromothiophene-2-carboxaldehyde involves the
formylation of 3-bromothiophene.
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Experimental Protocol: Formylation of 3-Bromothiophene

Preparation: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel,
and a nitrogen inlet, dissolve 3-bromothiophene in an anhydrous ethereal solvent such as
tetrahydrofuran (THF).

Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a strong
base, such as n-butyllithium, to effect deprotonation at the 2-position of the thiophene ring.

Formylation: To the resulting lithiated species, add a formylating agent, such as N,N-
dimethylformamide (DMF), dropwise while maintaining the low temperature.

Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC),
guench the reaction with a saturated aqueous solution of ammonium chloride.

Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether),
wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate
under reduced pressure. The crude product can be purified by column chromatography on
silica gel.

Key Reactions and Experimental Protocols

The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling
reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This is a
powerful method for introducing aryl or heteroaryl substituents.

Experimental Protocol: Synthesis of 3-Aryl-thiophene-2-carbaldehydes

e Reaction Setup: In a Schlenk flask, combine 3-bromothiophene-2-carboxaldehyde (1
equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as
tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)4, ~5 mol%), and a base (e.g., sodium
carbonate or potassium phosphate, 2 equivalents).

o Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent
(e.g., toluene or 1,4-dioxane) and water.
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» Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or
nitrogen) at a temperature ranging from 80 to 100 °C for several hours, monitoring the

progress by TLC.

o Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and
extract the product with an organic solvent. Wash the combined organic layers with brine, dry
over anhydrous sodium sulfate, and concentrate. Purify the crude product by column
chromatography.

3-Bromothiophene-2-carboxaldehyde

3-Aryl-thiophene-2-carboxaldehyde

Suzuki-Miyaura
Coupling —

>
- Byproducts

Arylboronic Acid
(Ar-B(OH)2)

Pd(0) Catalyst .
Base

Click to download full resolution via product page
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

The aldehyde group at the 2-position can be readily converted to an alkene via the Horner-
Wadsworth-Emmons (HWE) reaction. This reaction is particularly useful for the stereoselective
synthesis of (E)-alkenes.[4][5]

Experimental Protocol: Synthesis of Alkenyl Thiophene Derivatives

e Phosphonate Anion Formation: In a round-bottom flask under an inert atmosphere, suspend
a base such as sodium hydride (1.1 equivalents) in an anhydrous solvent like THF. Cool the
suspension to 0 °C and slowly add a phosphonate ester (e.g., triethyl phosphonoacetate, 1.1
equivalents). Stir the mixture until the evolution of hydrogen gas ceases.

e Reaction with Aldehyde: To the resulting solution of the phosphonate anion, add a solution of
3-bromothiophene-2-carboxaldehyde (1 equivalent) in anhydrous THF dropwise at 0 °C.
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» Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until
the starting aldehyde is consumed, as monitored by TLC.

o Work-up and Purification: Quench the reaction with a saturated aqueous solution of
ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry,
and concentrate. The crude product can be purified by column chromatography.

Base ---——F——------------ » Phosphonate Ylide

HWE Reaction (E)-Alkenyl Thiophene Derivative
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Click to download full resolution via product page

Caption: Schematic of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development

The thiophene scaffold is a well-established privileged structure in medicinal chemistry, and
derivatives of 3-bromothiophene-2-carboxaldehyde have shown significant promise in the
development of novel therapeutic agents, particularly in oncology.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiophene derivatives.[6][7][8]
The mechanisms of action are varied and can include the inhibition of key enzymes involved in
cell proliferation and survival, such as protein kinases and topoisomerases, as well as the
disruption of microtubule dynamics.[2][7]

Chalcone derivatives synthesized from 3-aryl-thiophene-2-carbaldehydes (which are derived
from 3-bromothiophene-2-carboxaldehyde) have been evaluated for their antiproliferative
activity against human colon cancer cell lines, with some compounds showing potent cytotoxic
effects.

Inhibition of Signaling Pathways
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Thiophene-based compounds have been identified as inhibitors of various signaling pathways
that are often dysregulated in cancer. These include the PI3K/Akt and MAPK signaling
pathways, which are critical for cell growth, survival, and angiogenesis.[9] By targeting key
kinases within these pathways, thiophene derivatives can effectively halt tumor progression.
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Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Safety and Handling
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3-Bromothiophene-2-carboxaldehyde is classified as an irritant, causing skin and serious
eye irritation. It is advisable to handle this compound in a well-ventilated area, wearing
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the
supplier.

Conclusion

3-Bromothiophene-2-carboxaldehyde is a highly valuable and versatile chemical
intermediate with significant applications in organic synthesis and drug discovery. Its dual
reactivity allows for the straightforward introduction of molecular diversity, making it an ideal
starting point for the development of novel compounds with potential therapeutic applications,
particularly in the field of oncology. The detailed protocols and data presented in this guide are
intended to support researchers and scientists in harnessing the full potential of this important
building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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